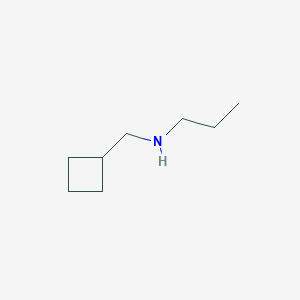
N-(cyclobutylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)propan-1-amine is an organic compound characterized by the presence of a cyclobutylmethyl group attached to a propan-1-amine backbone. This compound is part of the amine family, which is known for its versatile applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia with a haloalkane. For instance, cyclobutylmethyl chloride can react with propan-1-amine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or reductive amination. These methods ensure higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, forming different substituted amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(cyclobutylmethyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the propan-1-amine backbone.
Propan-1-amine: Similar in structure but lacks the cyclobutylmethyl group.
Cyclopropylmethylamine: Similar in structure but has a cyclopropyl group instead of a cyclobutyl group
Uniqueness
N-(cyclobutylmethyl)propan-1-amine is unique due to its specific combination of a cyclobutylmethyl group and a propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
741698-32-8 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-8-4-3-5-8/h8-9H,2-7H2,1H3 |
InChI Key |
VGOOQTQNDFDKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


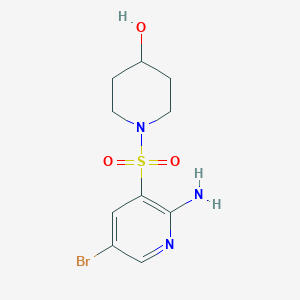
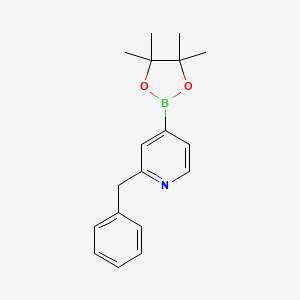

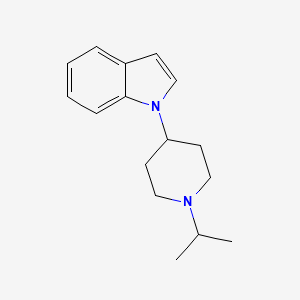
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
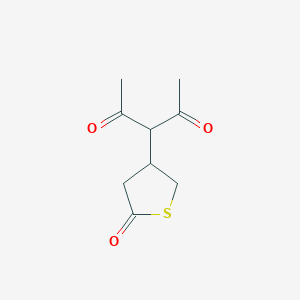
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
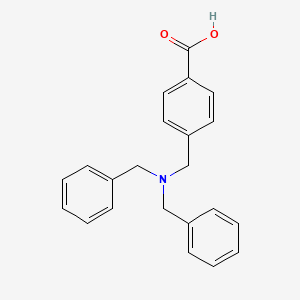
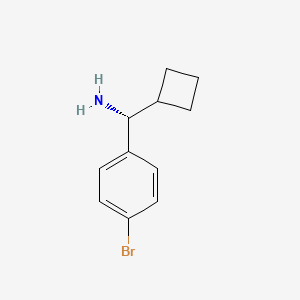

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
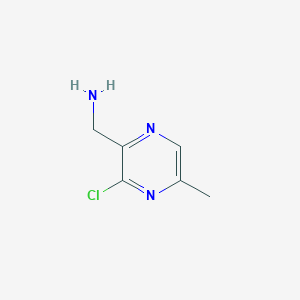
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
